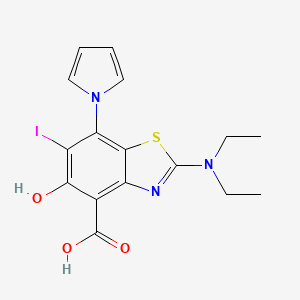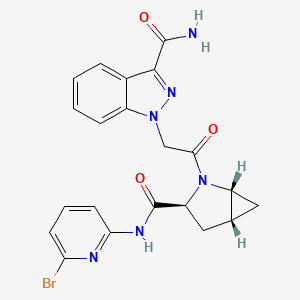
Complement factor D-IN-1
Vue d'ensemble
Description
Complement factor D, also known as adipsin, is a highly specific serine protease that cleaves factor B as its only substrate . It is the rate-limiting step of the alternative pathway of complement . The protein encoded by this gene is a member of the trypsin family of serine proteases secreted by adipocytes into the bloodstream . The encoded protein is a component of the alternative complement pathway best known for its role in humoral suppression of infectious agents .
Synthesis Analysis
Complement factor D is an essential component of the alternative pathway of complement activation . Its only known function is to cleave and activate factor B when factor B is bound to C3b or a C3b-like protein such as C3 (H2O) or CVF . Factor D is a serine protease that stimulates glucose transport for triglyceride accumulation in fats cells and inhibits lipolysis .Molecular Structure Analysis
Factor D is a glycosylated protein composed of a single 24,000 Da polypeptide chain . All members of the chymotrypsin family of serine proteases have very similar structures. In all cases, including factor D, there are two antiparallel β-barrel domains with each barrel containing six β-strands with the same typology in all enzymes .Chemical Reactions Analysis
Factor D cleaves factor B when the latter is complexed with factor C3b, activating the C3bbb complex, which then becomes the C3 convertase of the alternate pathway . Its function is homologous to that of C1s in the classical pathway .Physical And Chemical Properties Analysis
The protein encoded by this gene is a member of the trypsin family of serine proteases secreted by adipocytes into the bloodstream . The encoded protein is a component of the alternative complement pathway best known for its role in humoral suppression of infectious agents .Applications De Recherche Scientifique
Role in Inflammatory and Immuno-inflammatory Diseases
Complement factor D (CFD) is critical in the activation of the complement system, especially the alternative complement pathway (AP). It plays a substantial role in inflammatory and immuno-inflammatory diseases. Taylor and Fairlie (2000) discussed the development of agents to block C5a, to which CFD contributes, for their potential anti-inflammatory activities (Taylor & Fairlie, 2000).
Contribution to Age-Related Macular Degeneration
CFD has been linked to age-related macular degeneration (AMD). A study by Stanton et al. (2011) found an association between a CFD gene SNP and AMD. This finding aligns with the role of CFD in regulating the alternative complement pathway, which is implicated in AMD pathogenesis (Stanton et al., 2011).
Inhibition for Treatment of Complement Pathway-Related Disorders
Research by Karki et al. (2019) emphasized the design and synthesis of selective FD inhibitors for treating disorders like age-related macular degeneration and paroxysmal nocturnal hemoglobinuria, highlighting the central role of CFD in the AP (Karki et al., 2019).
Role in Complement-Related Kidney Diseases
Abrera-Abeleda et al. (2007) studied mice with a targeted deletion of the CFD gene, which developed albuminuria and reduced creatinine clearance due to mesangial immune complex glomerulonephritis. This underscores the importance of CFD in renal pathophysiology (Abrera-Abeleda et al., 2007).
Impact on the Lectin Complement Pathway
Takahashi et al. (2010) found that MASP-1 is essential for the activation of the alternative pathway and plays a role in the activation of CFD, indicating a cross-pathway interaction between the lectin complement pathway and CFD activation (Takahashi et al., 2010).
Preclinical Characterization of Factor D Inhibitors
Chen et al. (2020) discussed BCX9930, a potent oral complement factor D inhibitor, and its potential in treating alternative pathway-mediated diseases like paroxysmal nocturnal hemoglobinuria (PNH) (Chen et al., 2020).
Genetic Associations with Infectious Diseases
Sprong et al. (2006) reported on two novel mutations in the CFD gene in a family with meningococcal infections, highlighting the role of CFD in susceptibility to invasive meningococcal disease (Sprong et al., 2006).
Adipose-Derived Factor D and Complement Activation
Wu et al. (2018) investigated the contribution of adipose-derived factor D to complement alternative pathway activation, providing insights into the physiological sources and significance of CFD (Wu et al., 2018).
Orientations Futures
Complement factor D is a strategic target for regulating the alternative complement pathway . Because the alternative pathway has a role in many diseases that are characterized by excessive or poorly mediated complement activation, this pathway is an enticing target for effective therapeutic intervention . The FDA has approved AstraZeneca’s danicopan (Voydeya) as add-on therapy to C5-targeted antibodies for extravascular haemolysis (EVH) in adults with paroxysmal nocturnal haemoglobinuria (PNH) . Danicopan, an oral small molecule, is the first factor D inhibitor to market, further broadening the scope of the complement-targeted arsenal .
Propriétés
IUPAC Name |
1-[2-[(1R,3S,5R)-3-[(6-bromopyridin-2-yl)carbamoyl]-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN6O3/c22-16-6-3-7-17(24-16)25-21(31)15-9-11-8-14(11)28(15)18(29)10-27-13-5-2-1-4-12(13)19(26-27)20(23)30/h1-7,11,14-15H,8-10H2,(H2,23,30)(H,24,25,31)/t11-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZUTHDJLNZLCM-DFBGVHRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N(C(C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1N([C@@H](C2)C(=O)NC3=NC(=CC=C3)Br)C(=O)CN4C5=CC=CC=C5C(=N4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Complement factor D-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



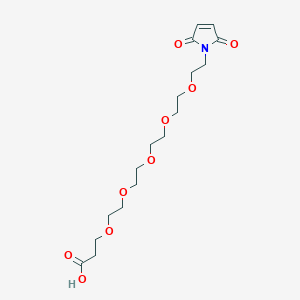
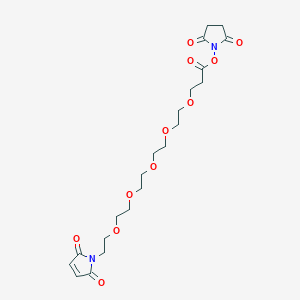
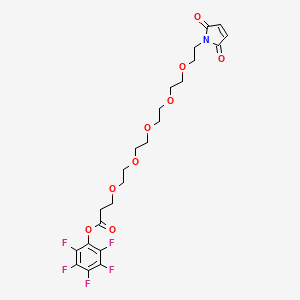
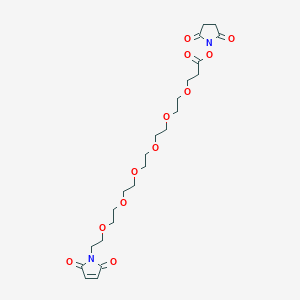


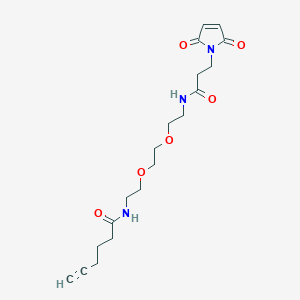
![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
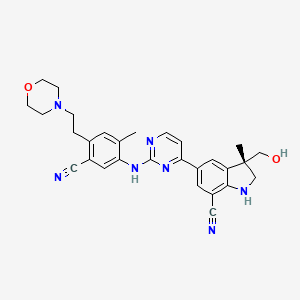

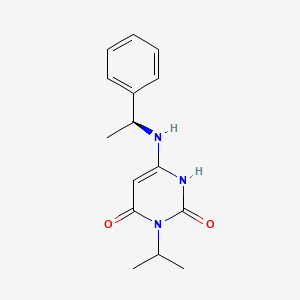
![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
